molecular formula C13H16N2O4 B2587797 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1781907-25-2

1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B2587797
CAS No.: 1781907-25-2
M. Wt: 264.281
InChI Key: VQAWROGBOVCGOM-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a complex organic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves the protection of amine groups using the tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar protection strategies. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine .

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action for 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, followed by elimination and decarboxylation steps . This protection strategy is crucial for controlling the reactivity of amines in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to its specific pyrrolo[2,3-b]pyridine core, which provides distinct reactivity and stability compared to other Boc-protected compounds. This uniqueness makes it valuable in specialized synthetic applications and research .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-7-5-8-9(11(16)17)4-6-14-10(8)15/h4,6H,5,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAWROGBOVCGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781907-25-2
Record name 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
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